(2R)-2-(2,4,6-trimethylphenyl)propanoic acid
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Overview
Description
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is part of the class of aromatic carboxylic acids and is characterized by the presence of a propanoic acid group attached to a trimethylphenyl ring. Its unique structure and properties make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4,6-trimethylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of 2,4,6-trimethylbenzaldehyde with a chiral auxiliary, followed by oxidation to form the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral phosphine ligands in combination with transition metals like palladium or rhodium are often employed. The reaction conditions are optimized to maintain the integrity of the chiral center and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4,6-trimethylbenzaldehyde, while reduction could produce 2,4,6-trimethylphenylpropanol.
Scientific Research Applications
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(2,4,6-trimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,4,6-trimethylphenyl)propanoic acid: The enantiomer of the compound with different optical activity.
2,4,6-trimethylbenzoic acid: Lacks the chiral center and has different reactivity and applications.
2,4,6-trimethylphenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
Uniqueness
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid is unique due to its chiral center, which imparts specific optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and in applications where enantiomeric purity is crucial.
Properties
IUPAC Name |
(2R)-2-(2,4,6-trimethylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRWFKPBJGFULZ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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